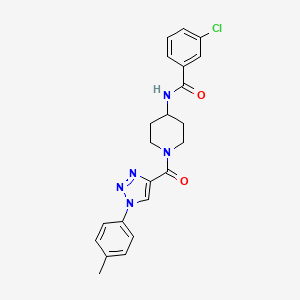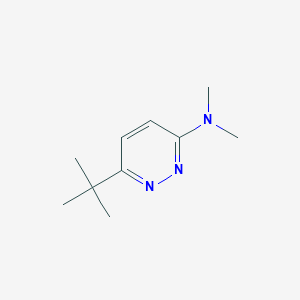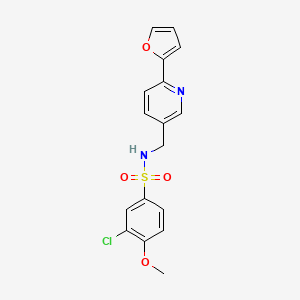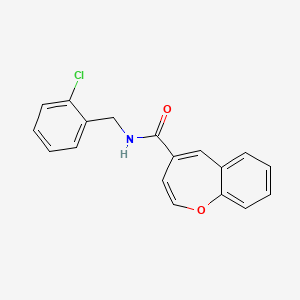![molecular formula C15H20Cl2N2O B2526354 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2048273-77-2](/img/structure/B2526354.png)
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound with the CAS Number: 2048273-77-2 . It has a molecular weight of 315.24 and its IUPAC name is 2- (4-chlorobenzyl)-2,8-diazaspiro [4.5]decan-3-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19ClN2O.ClH/c16-13-3-1-12(2-4-13)10-18-11-15(9-14(18)19)5-7-17-8-6-15;/h1-4,17H,5-11H2;1H . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación
Cyclobenzaprine Hydrochloride
Cyclobenzaprine hydrochloride has been extensively studied for its efficacy in the treatment of acute skeletal muscle spasm. Initially, clinical trials demonstrated its superiority over placebo in alleviating the signs and symptoms associated with muscle spasms. Its rapid onset of action, compared to diazepam, and a profile indicating few serious adverse experiences make it a cost-effective approach in managing acute muscle spasm conditions (Katz & Dubé, 1988).
Herbicide Toxicity and Environmental Impact
The environmental fate, behavior, and potential remediation strategies for chlorobenzenes, a group of organic pollutants including compounds like 2,4-dichlorophenoxyacetic acid, have been a subject of study due to their toxicity and persistence. These compounds are detected in various environmental compartments such as soil, water, air, and sediment, posing a risk due to their potential transfer in the food chain. Efforts in understanding their degradation pathways, especially biodegradation and biomineralization, are crucial in developing effective soil remediation strategies (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Clinical Applications of Anxiolytic Drugs
Studies have explored the behavioral effects of compounds like chlordiazepoxide hydrochloride, diazepam, and meprobamate. These investigations aim to understand the clinical implications of such drugs, given their widespread use for treating anxiety and other related conditions. The research has pointed out the need for more clinically relevant information regarding the behavioral effects produced by these anxiolytic agents, highlighting the gaps in our understanding of their safety and efficacy (McNair, 1973).
Chemical Synthesis and Industrial Applications
Research into practical and efficient methods for synthesizing key intermediates for pharmaceuticals highlights the ongoing efforts in chemical engineering and medicinal chemistry. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a precursor for non-steroidal anti-inflammatory drugs, showcases the advancement in developing cost-effective and scalable production methods that circumvent the limitations posed by the use of expensive catalysts and hazardous materials (Qiu, Gu, Zhang, & Xu, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl]-2,8-diazaspiro[4.5]decan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O.ClH/c16-13-3-1-12(2-4-13)10-18-11-15(9-14(18)19)5-7-17-8-6-15;/h1-4,17H,5-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCVBIPXDUTJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2)CC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2526274.png)

![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)


![2-[4-[[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B2526284.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)





![1,3,8,8-tetramethyl-5-(3-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2526294.png)